N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14673751
Molecular Formula: C17H17N5OS
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide -](/images/structure/VC14673751.png)
Specification
Molecular Formula | C17H17N5OS |
---|---|
Molecular Weight | 339.4 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C17H17N5OS/c1-12-8-9-15(13(2)10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23) |
Standard InChI Key | FNJPOAYIRNHMGL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three critical components:
-
A 2,4-dimethylphenyl group providing hydrophobic character and steric bulk.
-
A tetrazole ring (1-phenyl-1H-tetrazol-5-yl) known for its bioisosteric equivalence to carboxylic acids and role in enhancing metabolic stability.
-
A thioacetamide bridge (-S-CH₂-CONH-) linking the aromatic and heterocyclic moieties, contributing to conformational flexibility and hydrogen-bonding capacity .
Comparative analysis with isomers highlights the impact of methyl substitution patterns:
The 2,4-dimethyl substitution likely enhances lipophilicity compared to 2,3- and 2,5-isomers, influencing pharmacokinetic behavior.
Spectroscopic Characterization
While experimental data for the 2,4-dimethyl variant remains unpublished, standard characterization methods for analogs include:
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy (IR):
-
Mass Spectrometry:
Synthesis and Optimization
General Synthetic Pathways
The synthesis of N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide likely follows a multi-step sequence analogous to reported methods for isomers :
-
Tetrazole Ring Formation:
Cycloaddition of phenyl azide with nitriles under Huisgen conditions generates the 1-phenyl-1H-tetrazole core. -
Sulfanyl Acetamide Coupling:
-
Thiolation of chloroacetamide using thiourea.
-
Nucleophilic substitution between the tetrazole-thiolate and α-chloroacetamide intermediate.
-
-
N-Arylation:
Buchwald-Hartwig coupling or Ullmann reaction to introduce the 2,4-dimethylphenyl group .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume